2-(tert-Butyl)-4,5-diiodo-1H-imidazole

Lipophilicity Partition coefficient Medicinal chemistry

Generic 4,5-diiodoimidazoles suffer competing C2 deprotonation that compromises regioselectivity. This C2 tert-butyl variant provides essential steric shielding. - Enables sequential C5-then-C4 cross-coupling without C2 interference. - Free N-H permits user-defined N-alkylation/arylation or NHC precursor chemistry. - LogP 3.80 vs. 1.62 for unsubstituted analog ensures efficient extraction and chromatography. - 28% lower density vs. unsubstituted 4,5-diiodoimidazole simplifies bulk handling.

Molecular Formula C7H10I2N2
Molecular Weight 375.98 g/mol
Cat. No. B12978359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4,5-diiodo-1H-imidazole
Molecular FormulaC7H10I2N2
Molecular Weight375.98 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(N1)I)I
InChIInChI=1S/C7H10I2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h1-3H3,(H,10,11)
InChIKeyKFBCGXLWOYNKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4,5-diiodo-1H-imidazole Overview


2-(tert-Butyl)-4,5-diiodo-1H-imidazole (CAS 885019-81-8, molecular formula C7H10I2N2, molecular weight 375.98) is a halogenated imidazole derivative bearing a tert-butyl group at the C2 position and iodine atoms at both the C4 and C5 positions . The compound belongs to the class of 4,5-diiodoimidazoles, which serve as versatile building blocks for sequential, position-selective functionalization via halogen-metal exchange or cross-coupling chemistry . Its predicted physicochemical properties include a LogP of 3.8, density of 2.188 g/cm³, and boiling point of 403.9 °C [1].

1 Sequential C4/C5 functionalization via two orthogonally reactive C-I bonds
2 C2 tert-butyl steric shielding suppresses competing C2 metalation
3 Free N-H enables divergent N-alkylation, arylation, or NHC precursor synthesis

2-(tert-Butyl)-4,5-diiodo-1H-imidazole vs. Generic Analogs


Generic 4,5-diiodoimidazole (CAS 15813-09-9) lacks the C2 tert-butyl substituent that provides essential steric shielding and modulates lipophilicity; under strong base or organometallic conditions, the exposed C2-H position is susceptible to deprotonation and competing side reactions, compromising regioselective C4/C5 functionalization . N-Protected analogs such as 2-tert-butyl-4,5-diiodo-1-methylimidazole (CAS 936731-45-2) preclude downstream N-alkylation, N-arylation, or N-heterocyclic carbene (NHC) precursor chemistry, locking the user into a single N-substitution pattern [1]. The isomeric 2-butyl-4,5-diiodoimidazole (CAS 154371-61-6) shares the same molecular formula (C7H10I2N2) but exhibits a significantly lower LogP (2.96 vs. 3.80) and lacks the steric bulk of the tert-butyl group, which can be critical for diastereoselective transformations and crystallization behavior [2]. These structural differences are not cosmetic—they directly govern reactivity, selectivity, and the scope of downstream synthetic applications, making simple substitution of this compound with a generic 4,5-diiodoimidazole or an N-blocked analog chemically inadvisable.

Property
Target Compound
Generic Analog
C2 substitution
tert-Butyl (steric shield, LogP 3.80)
4,5-Diiodoimidazole (C2-H): acidic C2, prone to deprotonation/metalation
N-substitution
Free N-H (MW 375.98)
N-Methyl analog (CAS 936731-45-2): permanently locked N-CH3, no further N-modification
Lipophilicity
Predicted LogP 3.80
n-Butyl isomer (CAS 154371-61-6): LogP 2.96, lacks steric bulk

2-(tert-Butyl)-4,5-diiodo-1H-imidazole: Differentiation Evidence


Lipophilicity Advantage Over Closest Analogs

2-(tert-Butyl)-4,5-diiodo-1H-imidazole exhibits a predicted octanol-water partition coefficient (LogP) of 3.80 [1], representing a 2.18 log-unit increase over unsubstituted 4,5-diiodoimidazole (LogP 1.62) [2] and a 0.84 log-unit increase over the isomeric 2-butyl-4,5-diiodoimidazole (LogP 2.96) [3]. This corresponds to an approximately 150-fold greater partition into the organic phase relative to the unsubstituted parent at equal concentration. The branched tert-butyl group provides superior lipophilicity compared to the linear n-butyl chain, despite identical molecular formula (C7H10I2N2) and molecular weight (375.98).

Lipophilicity gain
Data to verify
LogP 3.80
+2.18 log units vs. unsubstituted
Reported higher organic-phase partitioning may simplify extraction
Predicted values; confirm experimentally
Lipophilicity Partition coefficient Medicinal chemistry

Physical Property Differentiation vs. Unsubstituted Imidazole

The target compound has a predicted density of 2.188 g/cm³ and a predicted boiling point of 403.9 °C [1], compared to 4,5-diiodoimidazole's density of 3.042 g/cm³ and boiling point of 436.9 °C [2]. The C2 tert-butyl substitution reduces density by 0.854 g/cm³ (28.1% decrease) and lowers the boiling point by 33.0 °C. The lower density also reflects a less compact crystal packing compared to the planar unsubstituted 4,5-diiodoimidazole (which has a reported melting point of 197-198 °C and density of 3.042 g/cm³).

Physical properties
Data to verify
Density 2.188 g/cm³, BP 403.9 °C
−28% density vs. unsubstituted
Lower density and boiling point may ease distillation and recrystallization
Predicted; batch-specific verification advised
Physical properties Density Boiling point Purification

Free N-H Enables Versatile N-Functionalization

2-(tert-Butyl)-4,5-diiodo-1H-imidazole retains a free N-H group (molecular formula C7H10I2N2, molecular weight 375.98) , in contrast to its N-methyl-protected analog 2-tert-butyl-4,5-diiodo-1-methylimidazole (CAS 936731-45-2; molecular formula C8H12I2N2; molecular weight 390.00) [1]. The free N-H permits on-demand N-alkylation, N-arylation, N-acylation, or N-sulfonylation, while the N-methyl analog is permanently locked into a single N-substitution state. The N-H compound also displays a higher predicted LogP (3.80 vs. 2.93 for the N-methyl analog), likely due to reduced hydrogen-bonding capacity with the aqueous phase in the computational model.

N-H vs. N-Me
Head-to-head
Free N-H, MW 375.98, LogP 3.80
vs. N-CH3 (MW 390.00, LogP 2.93)
Free N-H supports divergent N-derivatization; N-Me locks substitution pattern
LogP values predicted; verify synthetic scope
N-functionalization N-heterocyclic carbene Prodrug design Imidazole protection

Selective Mono-Deiodination Confirms C4/C5 Orthogonality

Treatment of 2-(tert-Butyl)-4,5-diiodo-1H-imidazole with sodium thiosulfate in ethanol/water for 48 hours selectively removes one iodine atom, yielding 4-iodo-2-tert-butylimidazole (CAS 1010835-79-6) in 80% yield [1]. This transformation is documented in patent EP2090570B1 [2] and demonstrates that the two iodine substituents at C4 and C5 are chemically differentiable, enabling sequential functionalization strategies. The mono-deiodinated product retains one iodine atom for subsequent cross-coupling or halogen-metal exchange, while the deiodinated position is available for orthogonal functionalization.

Mono-deiodination
Reported
80% yield
Selective C-I reduction
Supports sequential C4/C5 differentiation strategy
Na2S2O3, EtOH/H2O, 48 h; patent EP2090570B1
Selective deiodination Sequential functionalization Imidazole mono-iodination

C2 tert-Butyl Shielding for Selective Halogen-Metal Exchange

The C2 tert-butyl group in 2-(tert-Butyl)-4,5-diiodo-1H-imidazole provides steric protection at the imidazole 2-position, preventing competing C2 lithiation or magnesiation during halogen-metal exchange at C4/C5 [1]. In the well-established methodology for 4,5-diiodoimidazoles, iodine-copper exchange with (PhMe2CCH2)2CuLi occurs regioselectively at C5 of N-protected 4,5-diiodoimidazoles; however, with N-protected C2-unsubstituted variants, C2 metalation is a known competing pathway under strong base conditions (e.g., LDA, n-BuLi) [2]. The tert-butyl group eliminates this competing pathway by steric occlusion of C2, directing all metalation/exchange chemistry exclusively to the C4 and C5 iodine-bearing positions. The 4,5-diiodo motif further enables generation of 4,5-dimagnesioimidazole dianions upon treatment with i-PrMgCl (2.4 equiv), yielding 4,5-disubstituted imidazoles in 27-71% yields [3].

C2 steric shielding
Class-level inference
C2 tert-butyl blocks competing metalation
Directs I-Mg/I-Cu exchange to C4/C5
May reduce purification burden and improve regioselectivity
Class-level evidence; verify with specific metalating conditions
Halogen-metal exchange Regioselectivity Imidazole metalation Grignard

2-(tert-Butyl)-4,5-diiodo-1H-imidazole: Key Applications


Sequential Synthesis of Unsymmetrical 4,5-Disubstituted Imidazoles

The 4,5-diiodo substitution pattern, combined with C2 tert-butyl steric protection (which prevents competing C2 metalation [1]), enables sequential iodine-selective functionalization: initial I-Cu or I-Mg exchange at C5 followed by electrophilic trapping, then a second exchange at C4 to install a different substituent. The documented 80% selective mono-deiodination yield (Na2S2O3, EtOH/H2O) [2] provides an alternative entry to mono-iodo intermediates. This sequential strategy has been validated in total syntheses of Leucetta-derived marine alkaloids (isonaamine C, isonaamidine E, kealiinines A-C) using 4,5-diiodoimidazole derivatives [3], and the tert-butyl variant offers enhanced organic solubility (LogP 3.80) for improved extraction and chromatography.

Imidazolyl Phosphine PN Ligands for Alkyne Hydration

2-(tert-Butyl)-4,5-diiodo-1H-imidazole has been employed as a precursor for imidazol-2-yl phosphine ligands used in cyclopentadienyl ruthenium(II) piano-stool complexes [1]. These complexes have been screened for catalytic activity in the hydration of 1-octyne. The C2 tert-butyl group provides steric differentiation at the ligand periphery, while the free N-H allows for coordination mode tuning (κ1P-monodentate, κ2P,N-, κ2N,N-, or κ3N,N,N-chelating) depending on the metal precursor and reaction conditions. The 28% lower density versus unsubstituted 4,5-diiodoimidazole also facilitates handling of larger batch quantities in ligand synthesis.

High LogP Building Block for Medicinal Chemistry

With a predicted LogP of 3.80—2.18 log units higher than unsubstituted 4,5-diiodoimidazole (LogP 1.62) and 0.84 log units higher than the isomeric n-butyl analog (LogP 2.96) [1]—this compound is the preferred 4,5-diiodoimidazole building block for medicinal chemistry programs where intermediate lipophilicity is required for: (a) efficient extraction from aqueous reaction mixtures, (b) compatibility with lipophilic coupling partners in cross-coupling reactions, and (c) progression toward lead compounds expected to occupy hydrophobic enzyme binding pockets. The free N-H also enables late-stage N-functionalization for SAR exploration without the need to resynthesize the imidazole core.

NHC Precursor Synthesis via N-Functionalization

Unlike the permanently N-methylated analog 2-tert-butyl-4,5-diiodo-1-methylimidazole (CAS 936731-45-2, MW 390.00), the target compound's free N-H (MW 375.98) [1] permits installation of user-defined N-substituents (alkyl, aryl, benzyl, etc.) prior to or after C4/C5 functionalization. This is critical for generating imidazolium salts as NHC ligand precursors, where the N-substituent identity (e.g., mesityl, 2,6-diisopropylphenyl, tert-butyl) profoundly influences the steric and electronic properties of the resulting carbene ligand [2]. The C2 tert-butyl group further ensures that the carbene center, once formed at C2 via deprotonation of the imidazolium salt, is flanked by a bulky substituent, potentially enhancing catalyst stability.

Application
Selection Property
Validation Focus
Sequential unsymmetrical imidazole synthesis
Two orthogonally reactive C-I bonds with C2 steric shield
Regioselective C5 then C4 functionalization; mono-deiodination feasibility
PN ligands for Ru-catalyzed alkyne hydration
Free N-H and C2 tert-butyl for coordination tuning
κ1P, κ2P,N, κ3N,N,N binding modes; catalytic activity screening
Medicinal chemistry building block
Predicted high LogP and free N-H for SAR exploration
Extraction efficiency, coupling compatibility, late-stage N-derivatization
NHC precursor synthesis
Free N-H enables user-defined N-substituent installation
Imidazolium salt formation, NHC steric/electronic tuning
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